molecular formula C6H6BN3O2 B068690 (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid CAS No. 183282-45-3

(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid

Cat. No. B068690
CAS RN: 183282-45-3
M. Wt: 162.94 g/mol
InChI Key: FXWWSHVAIPUGQM-UHFFFAOYSA-N
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Description

“(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid” is a chemical compound with the molecular formula C6H6BN3O2 . It is a derivative of boronic acid and benzotriazole .


Synthesis Analysis

The synthesis of benzotriazole derivatives, including “(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid”, has been a topic of interest in various fields due to their excellent properties and green synthetic routes . The synthesis often involves the condensation of 1H-benzotriazole with appropriate acid chlorides .


Molecular Structure Analysis

The molecular structure of “(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid” consists of a benzotriazole ring attached to a boronic acid group . The compound has a molecular weight of 162.94200 .


Chemical Reactions Analysis

Benzotriazole derivatives, including “(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid”, have been found to be versatile in chemical reactions . They are often used in the synthesis of various functionalized 1,2,3-triazoles .


Physical And Chemical Properties Analysis

“(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid” has a boiling point of 557.9±42.0°C at 760 mmHg . The compound is harmful by inhalation, in contact with skin, and if swallowed .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles play a significant role in organic synthesis . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have been used extensively . Their high chemical stability and strong dipole moment make them ideal for various applications .

Supramolecular Chemistry

1,2,3-triazoles are also used in supramolecular chemistry . Their hydrogen bonding ability and aromatic character make them structurally resembling to the amide bond .

Bioconjugation

Bioconjugation is another field where 1,2,3-triazoles have found broad applications . They can be used to create a wide variety of bioconjugates .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their versatile applications . They have been a subject of extensive research .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They have been found to have numerous useful properties like high chemical stability and strong dipole moment .

Materials Science

Lastly, in materials science, 1,2,3-triazoles have found broad applications . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

These are just a few of the many applications of 1H-1,2,3-Benzotriazol-5-ylboronic acid. The compound continues to attract considerable attention due to its use in several applications .

Mechanism of Action

While the specific mechanism of action for “(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid” is not mentioned in the retrieved sources, benzotriazole derivatives have been found to exhibit various biological activities .

Safety and Hazards

“(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .

Future Directions

The versatile biological properties of benzotriazole derivatives, including “(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid”, suggest that they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2H-benzotriazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3,11-12H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWWSHVAIPUGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NNN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423507
Record name 2H-Benzotriazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid

CAS RN

183282-45-3
Record name 2H-Benzotriazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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